4-Methylthiophene-2-carbaldehyde
Overview
Description
4-Methylthiophene-2-carboxaldehyde, also known as 4-Methyl-2-thiophenecarbaldehyde, is a heterocyclic compound12. It has the empirical formula C6H6OS and a molecular weight of 126.1812.
Synthesis Analysis
The synthesis of thiophene derivatives like 4-Methylthiophene-2-carboxaldehyde often involves condensation reactions such as the Gewald reaction3. In 2018, a one-pot strategy was disclosed for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles3.
Molecular Structure Analysis
The molecular structure of 4-Methylthiophene-2-carboxaldehyde consists of a five-membered ring made up of one sulfur atom (as a heteroatom) and four carbon atoms3. The SMILES string representation of this compound is Cc1csc(C=O)c1
1.
Chemical Reactions Analysis
Thiophene derivatives are essential in industrial chemistry and material science. They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs)3.Physical And Chemical Properties Analysis
4-Methylthiophene-2-carboxaldehyde is a liquid at 20°C4. It has a refractive index of 1.578 and a density of 1.025 g/mL at 25°C1. The boiling point is 88-92°C at 5 mmHg1.
Scientific Research Applications
Synthesis and Biological Activity 4-Methylthiophene-2-carbaldehyde is used in the synthesis of Schiff base ligands, which have been shown to exhibit significant antibacterial activity against Staphylococcus aureus, comparable to some antibiotics. These ligands also display pronounced cytotoxic effects on cancer cell lines, without harming healthy cells (Uluçam et al., 2021).
Optical Properties and Applications This compound is utilized in the creation of N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, leading to the formation of 4,5-dihydrothieno[3,2-c]quinolines. These derivatives exhibit moderate to high fluorescence quantum yields, making them potential candidates for applications like invisible ink dyes (Bogza et al., 2018).
Eco-friendly Synthesis An eco-friendly and efficient synthesis method has been developed for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde using vinyl azides and 1,4-dithiane-2,5-diol. This method is noted for its high efficiency and environmental friendliness (Chen et al., 2014).
Antibacterial and Biological Evaluation Arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura reactions have demonstrated good antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Specific compounds in this series have shown excellent antibacterial activity and NO scavenging properties (Ali et al., 2013).
Analytical Chemistry Applications The compound is also involved in analytical chemistry, specifically in the determination of isomeric impurities in samples of morantel tartrate, where it serves as a marker in gas-liquid chromatographic analysis (Addison et al., 1974).
- important in biochemistry, pharmaceutical science, and nanoscience due to their excellent enantioselectivities and yields (Brandau et al., 2006).
Aroma-active Compound Analysis In the study of aroma-active compounds formed during the Maillard reaction between glutathione and reducing sugars, 4-methylthiophene-2-carbaldehyde and its derivatives were identified as key sulfur aroma compounds. Their formation pathways were elucidated, contributing to the understanding of flavor chemistry in food science (Lee et al., 2010).
Synthesis of Heterocyclic Compounds The compound is pivotal in the synthesis of various heterocyclic compounds, including 4H-thieno[3,2-c]chromenes, achieved through palladium-catalyzed intramolecular cyclization. These compounds have potential applications in various fields of chemistry (Fisyuk et al., 2012).
Organocatalytic Asymmetric Synthesis It is used in the organocatalytic asymmetric synthesis of dihydrocarbazoles, demonstrating the potential of 4-methylthiophene-2-carbaldehyde in complex organic synthesis and pharmaceutical applications (Gu et al., 2016).
Electrochemical Studies and Charge Transport The compound is involved in the synthesis of donor–acceptor materials, demonstrating significant electron mobility, indicating potential applications in materials science and electronic device fabrication (Tokarev et al., 2019).
Safety And Hazards
This compound is classified as a combustible liquid (Hazard Statements: H227). It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas5.
Future Directions
While specific future directions for 4-Methylthiophene-2-carboxaldehyde are not mentioned in the retrieved papers, thiophene derivatives continue to attract interest due to their potential as biologically active compounds3. They are expected to play a vital role in improving advanced compounds with a variety of biological effects3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and resources.
properties
IUPAC Name |
4-methylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-2-6(3-7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCGIPRXBJIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383746 | |
Record name | 4-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-2-carbaldehyde | |
CAS RN |
6030-36-0 | |
Record name | 4-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylthiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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